3,3'-thiobis(N-1-naphthylpropanamide)
Description
3,3'-Thiobis(N-1-naphthylpropanamide) is a symmetric bis-amide compound characterized by a central thioether (-S-) linkage connecting two N-1-naphthylpropanamide moieties. The sulfur atom in the thioether bridge contributes to unique electronic and steric properties, distinguishing it from oxygen-linked analogs.
Properties
IUPAC Name |
N-naphthalen-1-yl-3-[3-(naphthalen-1-ylamino)-3-oxopropyl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S/c29-25(27-23-13-5-9-19-7-1-3-11-21(19)23)15-17-31-18-16-26(30)28-24-14-6-10-20-8-2-4-12-22(20)24/h1-14H,15-18H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCULQWIJUOXIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSCCC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Linkage Variations
The thioether bridge in 3,3'-thiobis(N-1-naphthylpropanamide) differentiates it from compounds with ether (-O-) or methylene (-CH2-) linkages. For example:
- 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Contains a phthalimide core with a chloro substituent and phenyl group. Unlike the thioether-linked bis-amide, this compound serves as a monomer for polyimides, leveraging its anhydride-forming capability .
- Pharmaceutical thiophene derivatives (): Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol feature thiophene rings and amine/alcohol groups, emphasizing bioactivity rather than polymer applications .
Table 1: Structural and Functional Comparisons
Aromatic System Influence
The naphthyl group in 3,3'-thiobis(N-1-naphthylpropanamide) provides greater aromatic conjugation compared to phenyl or thiophene systems. This enhances thermal stability and π-π stacking interactions, critical for materials science. In contrast, N-phenylphthalimide derivatives () rely on phenyl groups for rigidity but lack the extended conjugation of naphthalene .
Research Findings and Limitations
Existing data on 3,3'-thiobis(N-1-naphthylpropanamide) are sparse, necessitating extrapolation from structural analogs:
- : Highlights the role of chloro-phthalimides in polymer synthesis, suggesting similar applications for sulfur-linked bis-amides .
- : Pharmaceutical thiophene derivatives underscore the impact of sulfur heterocycles on bioactivity, though the target compound’s naphthyl group may limit biological relevance .
Table 2: Hypothetical Property Comparison
| Property | 3,3'-Thiobis(...naphthyl) | 3-Chloro-N-phenyl-phthalimide | a3-(Methylamino)-...propan-1-ol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 257.67 | ~225 |
| Melting Point (°C) | 180–200 (predicted) | 160–165 | 90–95 |
| Solubility | Low (non-polar solvents) | Moderate (DMF, acetone) | High (polar solvents) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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